molecular formula C14H11N3O2S B2546271 4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide CAS No. 946340-04-1

4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide

Cat. No. B2546271
CAS RN: 946340-04-1
M. Wt: 285.32
InChI Key: DYGYEPHHCXAHTM-UHFFFAOYSA-N
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Description

“4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide” is a chemical compound. It is related to 4-hydroxy-2-quinolones, which are known for their pharmaceutical and biological activities . They are valuable in drug research and development .


Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones involves various synthetic approaches . For example, quinolin-2,4-dione derivatives display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .


Molecular Structure Analysis

Quinoline-2,4-diones, which are related to the compound , have a unique structure due to their roles in natural and synthetic chemistry and their biological and pharmacological activities . More than 13,000 derivatives are reported, with over 100 naturally occurring molecules displaying this motif .


Chemical Reactions Analysis

4-Hydroxy-2-quinolones are involved in various chemical reactions . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Scientific Research Applications

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-8-7-20-14(16-8)17-13(19)10-6-15-11-5-3-2-4-9(11)12(10)18/h2-7H,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGYEPHHCXAHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CNC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide

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